molecular formula C15H29N3O2 B2697590 (2R,6S)-2,6-dimethyl-N-(3-morpholinopropyl)tetrahydro-1(2H)-pyridinecarboxamide CAS No. 1354235-92-9

(2R,6S)-2,6-dimethyl-N-(3-morpholinopropyl)tetrahydro-1(2H)-pyridinecarboxamide

Cat. No. B2697590
CAS RN: 1354235-92-9
M. Wt: 283.416
InChI Key: CMWFAWFYMKPUAE-OKILXGFUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,6S)-2,6-dimethyl-N-(3-morpholinopropyl)tetrahydro-1(2H)-pyridinecarboxamide, also known as MPDC, is a chemical compound with potential therapeutic applications. MPDC is a tetrahydroisoquinoline derivative that has been synthesized using various methods.

Scientific Research Applications

Heterocyclic Derivative Syntheses

  • A study by Bacchi et al. (2005) focused on the synthesis of various heterocyclic derivatives, including tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives. These compounds were obtained through oxidative carbonylation conditions, indicating the potential of (2R,6S)-2,6-dimethyl-N-(3-morpholinopropyl)tetrahydro-1(2H)-pyridinecarboxamide in the creation of diverse heterocyclic compounds (Bacchi et al., 2005).

Insecticidal Properties

  • Bakhite et al. (2014) investigated the toxicity of certain pyridine derivatives against the cowpea aphid, Aphis craccivora Koch. This study demonstrates the potential of pyridine derivatives, closely related to the chemical , as effective insecticides (Bakhite et al., 2014).

Asymmetric Synthesis for Antimicrobial Applications

  • Boggs et al. (2007) described an efficient asymmetric synthesis of a compound closely related to (2R,6S)-2,6-dimethyl-N-(3-morpholinopropyl)tetrahydro-1(2H)-pyridinecarboxamide. This synthesis is relevant for the development of treatments against human papillomavirus infections (Boggs et al., 2007).

Fluorinating Agent Applications

  • Koroniak et al. (2006) discussed the use of secondary amine adducts as efficient fluorinating agents. This highlights the potential of morpholine derivatives in applications requiring the substitution of hydroxyl groups with fluorine in various compounds (Koroniak et al., 2006).

Antitubercular Activity

  • Kantevari et al. (2011) achieved the synthesis of substituted pyridines and dihydro-6H-quinolin-5-ones with significant antitubercular activity. This suggests a potential application of the chemical in the treatment or prevention of tuberculosis (Kantevari et al., 2011).

properties

IUPAC Name

(2R,6S)-2,6-dimethyl-N-(3-morpholin-4-ylpropyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29N3O2/c1-13-5-3-6-14(2)18(13)15(19)16-7-4-8-17-9-11-20-12-10-17/h13-14H,3-12H2,1-2H3,(H,16,19)/t13-,14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMWFAWFYMKPUAE-OKILXGFUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1C(=O)NCCCN2CCOCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCC[C@@H](N1C(=O)NCCCN2CCOCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,6S)-2,6-dimethyl-N-(3-morpholinopropyl)tetrahydro-1(2H)-pyridinecarboxamide

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